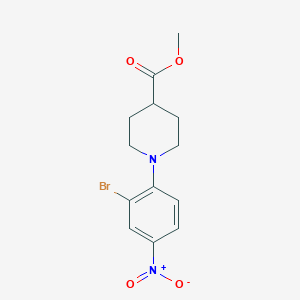

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group, a bromine atom, and a nitro group on the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.

Introduction of Substituents: The bromine and nitro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Tin(II) chloride or hydrogenation catalysts.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of a phenyl ring.

1-Bromo-4-nitrobenzene: Contains a bromine and nitro group on a benzene ring but lacks the piperidine and ester groups.

Uniqueness

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is unique due to the combination of its piperidine ring, ester group, and the specific positioning of the bromine and nitro groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activity.

Actividad Biológica

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring with specific substitutions, exhibits various pharmacological effects, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure is defined by:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Substituents: A bromo group at the 2-position and a nitro group at the 4-position of the phenyl moiety, along with a carboxylate functional group.

These structural features are crucial for its biological activity, influencing interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom enhances binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to observed effects such as:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.

- Microtubule Destabilization: Similar compounds have shown potential as microtubule-destabilizing agents, impacting cell division and proliferation in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

- Antibacterial Effects: The compound demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, similar piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been suggested that:

- Induction of Apoptosis: Research indicates that related compounds can enhance caspase-3 activity, promoting apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

| Compound | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| Compound 7d | 10 | 1.33 times increase |

| Compound 7h | 10 | 1.57 times increase |

Synthesis and Evaluation

A study synthesized this compound alongside other derivatives to evaluate their biological activities. The synthesis involved reducing the nitro group under specific conditions, yielding compounds that were subsequently tested for their efficacy against cancer cell lines.

Molecular Modeling Studies

Molecular modeling studies have provided insights into how structural modifications impact biological activity. Compounds with varying substitutions on the piperidine ring demonstrated different interaction profiles with target receptors, underscoring the importance of molecular design in drug development .

Propiedades

IUPAC Name |

methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUQZPZATPPGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.